![molecular formula C13H17N B1324404 1,3-Dihydrospiro[indene-2,4'-piperidine] CAS No. 6841-89-0](/img/structure/B1324404.png)

1,3-Dihydrospiro[indene-2,4'-piperidine]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

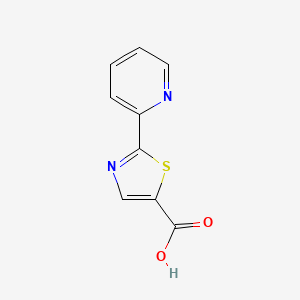

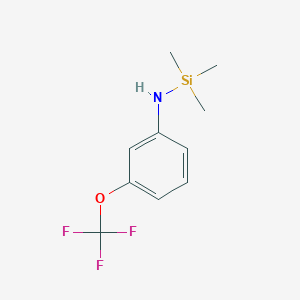

1,3-Dihydrospiro[indene-2,4'-piperidine] is a cyclic compound that belongs to the spirodienone family. It is a colorless solid that is soluble in organic solvents and has a melting point of 74-76 °C. 1,3-Dihydrospiro[indene-2,4'-piperidine] has been studied extensively for its potential applications in medicinal chemistry, drug discovery, and biochemistry.

科学的研究の応用

Synthesis of Spirocompounds : A study by Younesi, Sorotskaya, and Krapivin (2009) outlined a method to prepare new spirocompounds like 3,5'-dioxo-2'-phenyl-1,3-dihydrospiro[indene-2,4'-[1,3]oxazol]-1-yl acetate and its derivatives. These compounds were synthesized via the interaction of N-benzoylglycine with ortho-formylbenzoic acids and were purified through column chromatography. Their composition and structure were confirmed through various analytical techniques, making them interesting subjects for further research in the field of organic chemistry (Younesi et al., 2009).

Regioselective Synthesis for Renin Inhibitors : Nakamura et al. (2009) reported an efficient synthetic method for a 5-alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidines] scaffold, which showed moderate in vitro binding affinity for purified human renin. This highlights the potential of this compound in medicinal chemistry, specifically for the development of renin inhibitors (Nakamura et al., 2009).

Anti-Tumor Properties : Girgis (2009) explored the anti-tumor activity of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones. The compounds showed promising anti-tumor activity against various human tumor cell lines, particularly against the melanoma cell line SK-MEL-2. This study highlights the potential of these compounds in the development of anti-cancer therapies (Girgis, 2009).

Bioisosteres and σ Receptor Affinity : Oberdorf et al. (2012) synthesized a series of σ ligands based on the 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] framework. The study revealed that certain substituents and the electron density of the thiophene moiety significantly influenced the σ(1) receptor affinity, indicating the potential of these compounds in the development of selective σ receptor ligands (Oberdorf et al., 2012).

CF3-Containing Derivatives Synthesis : Dai et al. (2012) described a one-pot multi-component reaction to synthesize CF3-containing spiro[indene-2,3'-piperidine] derivatives. The study presented a plausible reaction mechanism and confirmed the structures of the compounds through various spectroscopic techniques. This research contributes to the synthesis methodologies of CF3-containing compounds, which are significant in medicinal chemistry and material science (Dai et al., 2012).

特性

IUPAC Name |

spiro[1,3-dihydroindene-2,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13/h1-4,14H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOICBZPOILCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydrospiro[indene-2,4'-piperidine] | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)

![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)